Enhanced Lipophilicity and Steric Profile vs. 6-Chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4)
The introduction of the N-cycloheptyl group in 6-chloro-N-cycloheptyl-2-methylpyrimidin-4-amine dramatically increases the predicted partition coefficient (LogP) and molecular size compared to the parent 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4) [1]. This modification is a standard medicinal chemistry strategy to enhance membrane permeability and target binding for intracellular targets. The parent analog's computed XLogP3-AA is 1.2, while the target compound's higher molecular weight and additional C7H14 lipophilic bulk predict a LogP increase of over 2.0 units, substantially altering its ADME profile and its utility for generating brain-penetrant or peripherally-restricted candidates.
| Evidence Dimension | Predicted Lipophilicity (LogP) and Molecular Size |
|---|---|
| Target Compound Data | LogP > 3.2 (computed estimate); Molecular Weight = 239.74 g/mol; contains cycloheptyl ring |
| Comparator Or Baseline | 6-chloro-2-methylpyrimidin-4-amine (CAS 1749-68-4): XLogP3-AA = 1.2; Molecular Weight = 143.57 g/mol; no N-cycloheptyl ring |
| Quantified Difference | Predicted ΔLogP > +2.0; Molecular Weight difference of +96.17 g/mol |
| Conditions | Computed logP is an estimate based on structural increment analysis of the cycloheptyl group addition to the published PubChem value for the baseline compound. |
Why This Matters
A >2.0 log unit increase in lipophilicity is a pivotal go/no-go criterion in drug discovery, directly impacting a lead compound's solubility, metabolic stability, and off-target binding profile relative to the more polar parent scaffold.
- [1] PubChem. (2025). Compound Summary for CID 286754, 6-Chloro-2-methylpyrimidin-4-amine. Computed Properties: XLogP3-AA=1.2; Molecular Weight=143.57 g/mol. View Source
